2-amino-6-chloro-3-nitrobenzonitrile
Overview
Description
2-amino-6-chloro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-3-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-Amino-6-chlorobenzonitrile using nitric acid and sulfuric acid to introduce the nitro group at the 3-position . The reaction conditions usually require careful control of temperature and concentration to achieve high yields and minimize by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like potassium tert-butoxide and solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-Amino-6-chloro-3-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-6-chloro-3-nitrobenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The nitro group may also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluoro-3-nitrobenzonitrile
- 2-Chloro-6-nitrobenzonitrile
- 4-Aminobenzonitrile
- 2-Nitrobenzonitrile
Uniqueness
2-amino-6-chloro-3-nitrobenzonitrile is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (amino) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-amino-6-chloro-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7(10)4(5)3-9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTGWWMZIOEBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460855 | |
Record name | 2-amino-6-chloro-3-nitro-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333459-71-5 | |
Record name | 2-amino-6-chloro-3-nitro-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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